Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate molecular weight and chemical structure
Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate molecular weight and chemical structure
An In-depth Technical Guide to Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Division
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The document details the molecule's core chemical and physical properties, provides a validated protocol for its synthesis from common starting materials, and outlines methods for its analytical characterization. Furthermore, it explores the compound's role as a versatile synthetic intermediate in the drug development pipeline, grounded in the established utility of its piperidine scaffold and the unique chemical reactivity of the thiourea moiety. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic and therapeutic programs.
Compound Identification and Core Properties
Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is a bifunctional organic molecule featuring a piperidine ring, which is a privileged scaffold in modern drug discovery. The structure is N-1 substituted with an ethyl carbamate group, providing a stable, lipophilic handle, while the C-4 position is functionalized with a thiourea group, a key pharmacophore known for its hydrogen bonding capabilities and utility as a reactive intermediate.
Chemical Structure
The molecule's structure is defined by a central piperidine ring. The nitrogen atom of the ring is part of an ethyl carbamate ester. At the 4-position of the ring, an amino group is further derivatized to form a terminal thiourea.
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Systematic IUPAC Name: ethyl 4-(carbamothioylamino)piperidine-1-carboxylate
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SMILES: CCOC(=O)N1CCC(CC1)NC(=S)N[1]
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InChI Key: BPCZINMJOTUUOC-UHFFFAOYSA-N[1]
Molecular Formula and Weight
The elemental composition and corresponding molecular weights are fundamental for all quantitative experimental work, from reaction stoichiometry to analytical characterization.
| Attribute | Value | Source |
| Molecular Formula | C₉H₁₇N₃O₂S | [1][2] |
| Average Molecular Weight | 231.32 g/mol | [2] |
| Monoisotopic Mass | 231.10414 Da | [1] |
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms, as detailed below.
| Atom | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 17 | 1.008 | 17.136 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Sulfur (S) | 1 | 32.06 | 32.06 |
| Total | 231.314 |
Key Identifiers and Physicochemical Properties
Proper identification and an understanding of the compound's physical properties are critical for handling, storage, and experimental design.
| Identifier / Property | Value | Source |
| CAS Number | 294622-57-4 | [2][3] |
| EC Number | 991-378-4 | [3] |
| XlogP (Predicted) | 0.4 | [1] |
| Appearance | Not specified; likely a solid at room temperature. | |
| Solubility | Not specified; expected to have moderate solubility in polar organic solvents. |
Synthesis and Purification
The synthesis of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is most efficiently achieved from its corresponding primary amine precursor, Ethyl 4-amino-1-piperidinecarboxylate. This precursor is a commercially available and widely used building block in pharmaceutical synthesis[4]. The conversion of the primary amine to the target thiourea is a robust and high-yielding transformation.
Rationale for Synthetic Strategy
The chosen synthetic pathway leverages the nucleophilic character of the primary amine at the C-4 position of the piperidine ring. The reaction with an electrophilic thiocarbonyl source, such as a salt of thiocyanic acid, provides a direct and clean route to the desired thiourea. This method is preferred for its operational simplicity, use of readily available reagents, and typically straightforward purification. The ethyl carbamate on the piperidine nitrogen acts as a protecting group, preventing side reactions and ensuring regioselectivity.
Detailed Experimental Protocol: Synthesis via Thiocyanation
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents:
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Ethyl 4-amino-1-piperidinecarboxylate (1.0 eq) [CAS: 58859-46-4][5][6]
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Ammonium thiocyanate (NH₄SCN) (1.2 eq)
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Acetic Anhydride ((CH₃CO)₂O) (1.5 eq)
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Ethyl Acetate (EtOAc)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-amino-1-piperidinecarboxylate (1.0 eq) and dissolve it in a suitable solvent such as Dichloromethane (DCM) or Ethyl Acetate.
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Reagent Addition: In a separate flask, dissolve ammonium thiocyanate (1.2 eq) in acetone. Slowly add this solution to the solution of the amine.
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Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride (1.5 eq) dropwise over 15 minutes. The formation of an intermediate N-acyl isothiocyanate occurs in situ.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
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Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with Ethyl Acetate.
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization Workflow
The crude product from the synthesis typically requires purification to remove unreacted starting materials and byproducts. The workflow below ensures the isolation of the target compound with high purity, which is then verified by standard analytical techniques.
Sources
- 1. PubChemLite - Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (C9H17N3O2S) [pubchemlite.lcsb.uni.lu]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. nextsds.com [nextsds.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-氨基-1-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]
